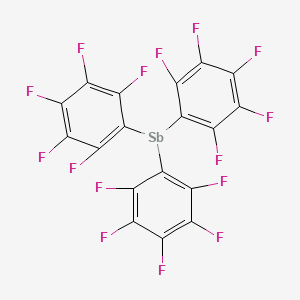

Tris(pentafluorophenyl)stibine

説明

Structure

2D Structure

特性

CAS番号 |

3910-39-2 |

|---|---|

分子式 |

C18F15Sb |

分子量 |

622.9 g/mol |

IUPAC名 |

tris(2,3,4,5,6-pentafluorophenyl)stibane |

InChI |

InChI=1S/3C6F5.Sb/c3*7-2-1-3(8)5(10)6(11)4(2)9; |

InChIキー |

QYWFCUVQKBNIRJ-UHFFFAOYSA-N |

正規SMILES |

C1(=C(C(=C(C(=C1F)F)[Sb](C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F)F)F)F |

製品の起源 |

United States |

Synthetic Methodologies and Preparation Routes for Tris Pentafluorophenyl Stibine and Its Derivatives

1 Methodologies for Achieving High Purity

Achieving high purity is crucial for the subsequent use of this compound in research and materials science. Post-synthesis purification is essential to remove unreacted starting materials and byproducts.

Standard purification techniques for analogous organometallic compounds include:

Recrystallization: This is a common method for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool, causing the pure compound to crystallize while impurities remain in the solution.

Fractional Distillation: This technique can be applied if the compound is a liquid or a low-melting solid, separating components based on differences in their boiling points.

Sublimation: For compounds with a sufficiently high vapor pressure, low-temperature vacuum sublimation can be an effective purification technique, particularly for obtaining high-purity metalorganic compounds. researchgate.net

For related compounds like tris(pentafluorophenyl)borane (B72294), purity levels exceeding 98% have been achieved by specific processes designed to remove complexed ether solvents that are often used during synthesis. google.com While specific high-purity methodologies for this compound are not detailed in the provided results, the application of these standard and advanced purification techniques is critical for obtaining a product suitable for detailed spectroscopic and crystallographic analysis. researchgate.net

2 Spectroscopic Characterization in Synthetic Validation (e.g., IR, Raman, NMR, UV)

The validation of synthesized this compound and its derivatives relies heavily on a suite of spectroscopic techniques. researchgate.netresearchgate.net Methods including Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet (UV) spectroscopy are routinely employed to confirm the identity and structure of the compounds. researchgate.netmdpi.com

Detailed vibrational assignments for the infrared and Raman spectra of this compound provide profound insight into its molecular structure. researchgate.net The assignments correlate specific vibrational modes of the C₆F₅ rings and the Sb-C bonds to the observed spectral bands. researchgate.netscispace.com The "X-sensitive" modes of the C₆F₅ group, which are particularly sensitive to the nature of the substituent (in this case, the antimony atom), are of key interest.

Below is a table summarizing some of the key vibrational assignments for this compound based on published data. researchgate.net

| Wavenumber (cm⁻¹) IR | Wavenumber (cm⁻¹) Raman | Assignment Description |

| 1642 | 1645 | C-C stretching mode of the C₆F₅ ring |

| 1515 | 1518 | C-C stretching mode of the C₆F₅ ring |

| 1085 | 1090 | C-F stretching mode |

| 972 | 972 | C-F stretching mode |

| 790 | 790 | Ring breathing mode |

| 348 | 350 | X-sensitive mode (related to Sb-C stretch) |

| 238 | 237 | X-sensitive mode (related to Sb-C stretch) |

| 214 | 213 | SbC₃ symmetric stretching |

Reactions Involving Antimony Halides and Organometallic Reagents

3 X-ray Crystallography for Structural Elucidation

The crystal structure of tris(perfluorophenyl)stibine, (C₆F₅)₃Sb, has been determined to be monoclinic, belonging to the space group P12(1)/n1. researchgate.net The molecule exhibits a pyramidal geometry around the central antimony atom, as expected for a trivalent pnictogen compound. The three pentafluorophenyl rings are arranged in a propeller-like fashion. The average antimony-carbon bond length is 2.170(2) Å, and the average carbon-antimony-carbon bond angle is 100.1(1)°. researchgate.net These structural parameters are fundamental for understanding the steric and electronic properties of the molecule.

| Parameter | Value |

| Formula | C₁₈F₁₅Sb |

| Crystal System | Monoclinic |

| Space Group | P12(1)/n1 |

| a (Å) | 5.9402(8) |

| b (Å) | 20.390(6) |

| c (Å) | 15.024(3) |

| β (°) | 93.00(1) |

| V (ų) | 1817.2 |

| Z | 4 |

| Average d(Sb-C) (Å) | 2.170(2) |

| Average ∠(C-Sb-C) (°) | 100.1(1) |

| Temperature (K) | 173 |

Reactivity Profiles and Transformation Pathways of Tris Pentafluorophenyl Stibine

Oxidative Addition Reactions of Antimony(III) Centers

The antimony(III) center in tris(pentafluorophenyl)stibine readily undergoes oxidative addition reactions, where its oxidation state increases from +3 to +5. researchgate.netresearchgate.net This process involves the addition of a molecule across the antimony center, leading to the formation of new bonds and a change in the coordination geometry, typically to a trigonal bipyramidal structure. researchgate.net

This compound reacts with interhalogens such as iodine monochloride (ICl) and iodine monobromide (IBr) to yield pentacoordinate antimony(V) compounds. researchgate.netresearchgate.net These reactions proceed via oxidative addition. researchgate.net Interestingly, the reaction with ICl and IBr does not result in the expected interhalogen adducts, (C₆F₅)₃SbIX (where X = Cl, Br), but instead leads to the formation of the corresponding dihalides, (C₆F₅)₃SbCl₂ and (C₆F₅)₃SbBr₂. researchgate.net Conductometric titration studies of these reactions indicate that the resulting products are non-conducting species in acetonitrile. researchgate.net

Table 1: Oxidative Addition Reactions with Interhalogens

| Reactant | Product | Reference |

|---|---|---|

| ICl | (C₆F₅)₃SbCl₂ | researchgate.net |

The oxidative addition pathway extends to reactions with halo-pseudohalogens. This compound reacts with iodine azide (B81097) (IN₃) and iodine isocyanate (INCO) to afford the corresponding oxidative addition products. researchgate.netresearchgate.net These reactions result in pentacoordinate antimony(V) species where the azide or isocyanate group, along with the iodine atom, adds to the antimony center. researchgate.net

Table 2: Oxidative Addition Reactions with Halo-pseudohalogens

| Reactant | Product Formula | Reference |

|---|---|---|

| IN₃ | (C₆F₅)₃SbI(N₃) | researchgate.netresearchgate.net |

This compound also undergoes oxidative addition with pseudohalogens like thiocyanogen, (SCN)₂. researchgate.netresearchgate.net This reaction yields a di-substituted antimony(V) compound, where two thiocyanate (B1210189) groups are bonded to the antimony center, forming (C₆F₅)₃Sb(NCS)₂. researchgate.net

Table 3: Oxidative Addition Reaction with a Pseudohalogen

| Reactant | Product Formula | Reference |

|---|

An oxidative addition reaction occurs between this compound and elemental sulfur. researchgate.netresearchgate.net This transformation yields tris(pentafluorophenyl)antimony(V) sulfide (B99878), (C₆F₅)₃SbS. researchgate.net This sulfide can also be synthesized through an alternative route involving the reaction of (C₆F₅)₃SbCl₂ with hydrogen sulfide (H₂S). researchgate.netresearchgate.net

Table 4: Oxidative Addition Reaction with Elemental Sulfur

| Reactant | Product Formula | Reference |

|---|

Derivatives of this compound have been shown to participate in oxidative addition reactions involving metal catalysts. For instance, analogous stibine (B1205547) derivatives can undergo oxidative addition with nickel(0) catalysts. This reactivity highlights the potential for Sb(C₆F₅)₃ to engage in catalytic cycles where the antimony center formally cycles between the +3 and +5 oxidation states.

Reductive Cleavage Reactions and Pathways

Reductive cleavage reactions provide a pathway to regenerate the parent this compound from its antimony(V) derivatives. One documented example involves the reaction of tris(pentafluorophenyl)antimony(V) sulfide, (C₆F₅)₃SbS, with hexaaryldileads such as hexaphenyldilead (B147011) (Ph₆Pb₂). This reaction results in the reductive cleavage of the antimony-sulfur bond, yielding this compound, (C₆F₅)₃Sb, and the corresponding bis(triaryllead) sulfide. researchgate.net

Furthermore, the reduction of related antimony(V) stibonium cations back to the parent stibine has been observed. The stibonium salt [(C₆F₅)₄Sb][B(C₆F₅)₄] is reduced to this compound in the presence of triethylsilane (Et₃SiH). researchgate.netacs.org Similarly, other triarylchlorostibonium salts are known to be rapidly reduced to the parent stibine by Et₃SiH. ntu.ac.uk This reduction pathway underscores the accessibility of the Sb(III) state from higher oxidation states under appropriate reducing conditions.

Table 5: Reductive Cleavage and Reduction Pathways

| Antimony(V) Reactant | Reducing Agent | Antimony(III) Product | Reference |

|---|---|---|---|

| (C₆F₅)₃SbS | Ar₆Pb₂ (Ar = Phenyl, p-tolyl) | (C₆F₅)₃Sb | researchgate.net |

| [(C₆F₅)₄Sb]⁺ | Et₃SiH | (C₆F₅)₃Sb | researchgate.netacs.org |

Reactions with Hexaorganodilead Compounds

The reactivity of this compound and its derivatives with hexaorganodilead compounds has been a subject of investigation, revealing pathways for cleavage and ligand exchange. The reaction of the corresponding sulfur derivative, tris(pentafluorophenyl)antimony(V) sulfide ((C₆F₅)₃SbS), with hexaaryldileads such as hexaphenyldilead (Ph₆Pb₂) and hexa-p-tolyldilead ((p-tolyl)₆Pb₂), results in a reductive cleavage of the Sb=S bond. This reaction yields this compound and the corresponding bis(triarylplumbyl) sulfide.

In a different reaction pathway, the dichloro derivative, tris(pentafluorophenyl)antimony(V) dichloride ((C₆F₅)₃SbCl₂), reacts with hexaaryldilead compounds to produce tetraarylplumbane (Ar₄Pb) and diarylplumbyl dichloride (Ar₂PbCl₂), along with the reduction of the antimony center to form this compound. acs.org

| Reactants | Products | Reaction Type |

| (C₆F₅)₃SbS + Ar₆Pb₂ (Ar = Ph, p-tolyl) | (C₆F₅)₃Sb + (Ar₃Pb)₂S | Reductive Cleavage |

| (C₆F₅)₃SbCl₂ + Ar₆Pb₂ | (C₆F₅)₃Sb + Ar₄Pb + Ar₂PbX₂ | Anion Exchange/Reduction |

Functional Group Transformations Mediated by Organoantimony Compounds

While the catalytic applications of this compound itself are not as extensively documented as its borane (B79455) analogue, organoantimony compounds, in general, have demonstrated utility in mediating various functional group transformations. The strong Lewis acidity of related cationic organoantimony(V) species, such as triarylchlorostibonium salts, allows them to act as catalysts in reactions like the Friedel-Crafts dimerization of 1,1-diphenylethylene (B42955) and the alkylation of benzene. maynoothuniversity.ie

More directly, this compound has been utilized in base-catalyzed C-C bond forming reactions. In the presence of a strong organic base, Sb(C₆F₅)₃ can react with weakly acidic aromatic and heteroaromatic hydrocarbons. This process involves the selective cleavage of an Sb-C₆F₅ bond and subsequent formation of a new antimony-carbon bond with the hydrocarbon, releasing pentafluorobenzene (B134492) (C₆HF₅). acs.org This reaction demonstrates a pathway for the functionalization of C-H bonds, mediated by an organoantimony(III) compound.

| Reactant 1 | Reactant 2 | Catalyst/Mediator | Product(s) | Transformation Type |

| Sb(C₆F₅)₃ | Aromatic/Heteroaromatic Hydrocarbon | Organic Superbase | Ar-Sb(C₆F₅)₂ + C₆HF₅ | C-H activation / C-C bond formation |

| 1,1-diphenylethylene | - | [Ar₃SbCl]⁺ | Dimerized product | Friedel-Crafts Dimerization |

| Benzene | Alkylating agent | [Ar₃SbCl]⁺ | Alkylated benzene | Friedel-Crafts Alkylation |

Comparative Reactivity Studies with Other Organopnictogen Compounds (As, P)

Lewis Acidity: The Lewis acidity of these compounds is a key factor in their reactivity, particularly in their ability to form adducts with Lewis bases. Computational studies and experimental observations indicate that the Lewis acidity generally increases down the group for these perfluorinated aryl compounds when considering interactions with certain Lewis bases. However, the effective Lewis acidity can be influenced by the nature of the Lewis base and the specific reaction conditions. acs.orgchemrxiv.org For instance, the interaction of (C₆F₅)₃E (E = P, As, Sb) with the strong Lewis acid tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) has been studied, revealing the formation of donor-acceptor complexes where the pnictogen atom acts as the Lewis base. acs.org

Oxidation Reactions: The tris(pentafluorophenyl) derivatives of arsenic and antimony undergo oxidative addition reactions with various reagents. For example, both (C₆F₅)₃As and (C₆F₅)₃Sb react with halogens and interhalogens to form the corresponding dihaloorganopnictogen(V) compounds. chemrxiv.org However, the reactivity can differ; for instance, tris(pentafluorophenyl)phosphine (B75049) is readily oxidized by bis(trifluoromethyl)nitroxyl to form the phosphine (B1218219) oxide, showcasing a reaction pathway that highlights the differences in the oxidation potential and reactivity of the pnictogen centers.

Coordinating Capacity: The ability of these compounds to act as ligands in transition metal complexes also varies. Tris(pentafluorophenyl)arsine, for example, is noted to have a very low coordinating capacity. chemrxiv.org This can be attributed to the electron-withdrawing nature of the pentafluorophenyl groups, which reduces the electron density on the arsenic atom, making it a weaker donor compared to less fluorinated arsines. This trend is generally expected to continue with the antimony analogue, influencing its application in coordination chemistry. researchgate.net

| Property/Reaction | (C₆F₅)₃P | (C₆F₅)₃As | (C₆F₅)₃Sb |

| Lewis Acidity Trend | Weaker | Intermediate | Stronger (context-dependent) |

| Oxidation with Halogens | Forms (C₆F₅)₃PX₂ | Forms (C₆F₅)₃AsX₂ | Forms (C₆F₅)₃SbX₂ |

| Reaction with B(C₆F₅)₃ | Forms Lewis adduct | Forms Lewis adduct | Forms Lewis adduct |

| Coordinating Capacity | Moderate | Low | Very Low |

Coordination Chemistry and Ligand Architectures Involving Tris Pentafluorophenyl Stibine

Ligand Properties in Metal Complexes

Interaction with Metal Centers

The introduction of electron-withdrawing pentafluorophenyl groups enhances the Lewis acidity of the antimony center in tris(pentafluorophenyl)stibine. nih.govnepjol.info This increased Lewis acidity facilitates the formation of coordination complexes with various metal centers. nepjol.info While typically acting as a two-electron donor ligand through the lone pair on the antimony atom, the electronic properties of this compound can also lead to more complex interactions. nih.govmdpi.com

The antimony atom in this compound can coordinate to a metal center, forming a dative bond. mdpi.com However, the strong electron-withdrawing effect of the C₆F₅ groups reduces the electron density on the antimony atom, making it a weaker σ-donor compared to trialkyl or triaryl stibines. nepjol.info This reduced donor capacity can influence the strength of the metal-antimony bond.

In some instances, particularly in cationic complexes, the antimony center in a coordinated this compound ligand can exhibit Lewis acidic properties itself. mdpi.comnih.gov This can lead to secondary interactions with anionic ligands or counter-ions within the coordination sphere. mdpi.com

Influence on Complex Stability and Reactivity

The presence of this compound as a ligand can have a profound impact on the stability and reactivity of metal complexes. The bulky pentafluorophenyl groups provide steric hindrance around the metal center, which can enhance the kinetic stability of the complex by preventing or slowing down ligand exchange reactions.

The electron-withdrawing nature of the C₆F₅ groups can also influence the reactivity of the metal center. researchgate.net By drawing electron density away from the metal, the ligand can make the metal center more electrophilic and thus more susceptible to nucleophilic attack. Conversely, it can also stabilize the metal in a lower oxidation state. The unique interplay of steric and electronic effects of this compound makes it a valuable ligand for tuning the properties of metal complexes for applications in catalysis and materials science. acs.orgacs.org

Synthesis and Characterization of this compound-Containing Coordination Complexes

A variety of coordination complexes containing this compound have been synthesized and characterized, showcasing the versatility of this ligand. These complexes range from simple adducts to more complex cationic species.

Antimony(V) Dihalide Derivatives

This compound readily undergoes oxidative addition reactions with halogens to form the corresponding antimony(V) dihalide derivatives, (C₆F₅)₃SbX₂ (where X = Cl, Br). researchgate.netacs.org These compounds are typically stable, crystalline solids. researchgate.net The reaction involves the oxidation of the antimony(III) center to antimony(V) and the formation of two new antimony-halogen bonds.

These dihalide derivatives have been characterized by various spectroscopic techniques, including infrared (IR) and Raman spectroscopy, which provide information about the vibrational modes of the molecule. researchgate.net The geometry of these pentacoordinate complexes is typically trigonal bipyramidal, with the two halogen atoms occupying the axial positions. researchgate.net

| Compound | Halogen (X) | Reference |

| (C₆F₅)₃SbCl₂ | Chlorine | researchgate.net |

| (C₆F₅)₃SbBr₂ | Bromine | researchgate.net |

Mixed Pentafluorophenyl Organoantimony Derivatives

The synthesis of mixed pentafluorophenyl organoantimony(III) compounds of the type (C₆F₅)₂SbR' and (C₆F₅)R'₂Sb (where R' is a hydrocarbon-based organic group) has been achieved through reactions involving organomagnesium halides and pentafluorophenylantimony(III) chlorides, or pentafluorophenylmagnesium bromide and organoantimony(III) chlorides. researchgate.net These mixed-ligand stibines can also undergo oxidative addition with halogens to yield the corresponding triorganoantimony(V) dihalides. researchgate.net These derivatives are reported to be monomeric and non-conducting in solution. researchgate.net Their characterization has been carried out using elemental analysis, IR spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), as well as mass spectrometry. researchgate.net

| Compound Type | R' Group Examples | Reference |

| (C₆F₅)₂SbR' | CH₃, p-CH₃C₆H₄, C₆H₅ | researchgate.net |

| (C₆F₅)R'₂Sb | C₆H₅ | researchgate.net |

Cationic Platinum-Stibine Complexes

Cationic platinum complexes featuring stibine (B1205547) ligands have been a subject of interest due to their potential applications in catalysis. nsf.govresearchgate.net While specific examples focusing solely on this compound are part of a broader class of triarylstibine complexes, the principles of their synthesis and characterization are relevant. The synthesis of such complexes often involves the reaction of a platinum precursor, such as a platinum(II) dichloride complex, with the stibine ligand. researchgate.net

In some cases, the introduction of a stibine ligand containing a pendant donor group can lead to the formation of cationic complexes where the antimony center itself displays Lewis acidic behavior. mdpi.comnih.gov For instance, the reaction of a platinum dichloride complex with a triarylstibine ligand bearing an o-[(dimethylamino)methyl]phenyl group can result in a cationic platinum complex. nsf.govresearchgate.net The characterization of these cationic complexes often involves single-crystal X-ray diffraction to determine their solid-state structure, which can reveal details about the coordination environment of the platinum and antimony centers. researchgate.net

Structural Analysis of Coordination Complexes

The coordination chemistry of this compound is rich and varied, leading to complexes with distinct geometries. The strong Lewis acidity of the antimony center, enhanced by the perfluorinated aryl groups, plays a crucial role in determining the coordination number and geometry of the resulting complexes.

A prevalent coordination geometry for antimony(V) complexes derived from the oxidation of this compound is the distorted trigonal bipyramidal structure. rsc.org In this arrangement, the antimony atom is at the center, with three substituents in the equatorial plane and two in the axial positions.

Research has shown that the oxidation of this compound with halogens or other oxidizing agents leads to the formation of Sb(V) dihalides, such as (C₆F₅)₃SbX₂ (where X = Cl, Br). jcu.edu.au Spectroscopic and elemental analyses of tris(pentafluorophenyl)antimony(V) diacetate, synthesized from the reaction of tris(pentafluorophenyl)antimony(III) with acetic anhydride, have confirmed a trigonal bipyramidal structure where the acetate (B1210297) ligands act as monodentate ligands. researchgate.net

In a notable example, the reaction of a stiboranyl platinum complex with two triflate anions results in a distorted trigonal-bipyramidal geometry around the antimony atom. nsf.gov The two triflate anions occupy the axial positions, as evidenced by an O(triflate)−Sb−O(triflate) bond angle close to 180° (specifically, 177.0(2)° and 178.4(2)° for two independent molecules in the crystal lattice, and 176.41(6)° in a related complex). nsf.gov The primary distortion in these complexes is observed in the equatorial plane, indicated by the C−Sb−C bond angles. nsf.gov

The table below summarizes key structural parameters for representative Antimony(V) complexes with distorted trigonal bipyramidal geometry.

In addition to the more common trigonal bipyramidal geometry, this compound can also form pentacoordinated complexes with a square pyramidal structure. This geometry is often observed in complexes where the ligands have specific steric and electronic requirements.

For instance, certain carboxylate complexes of pentafluorophenylantimony(V) have been tentatively assigned a pentacoordinated square pyramidal structure. researchgate.net In these cases, the carboxylate ligand behaves as a monodentate ligand. researchgate.net The formation of a square pyramidal geometry over a trigonal bipyramidal one can be influenced by factors such as the nature of the ligands and crystal packing forces. jcu.edu.au

Research on various pentafluorophenylantimony(III and V) derivatives has also suggested the possibility of square pyramidal structures. researchgate.net The characterization of these compounds using techniques like elemental analysis, UV, IR, and NMR spectroscopy, along with molar conductance data, points towards a monomeric and neutral complex with a distorted square pyramidal geometry. researchgate.net

The table below provides examples of complexes proposed to adopt a pentacoordinated square pyramidal geometry.

Lewis Acidity and Pnictogen Bonding Interactions of Tris Pentafluorophenyl Stibine

Fundamental Aspects of Antimony-Centered Lewis Acidity

The Lewis acidity of organoantimony compounds is fundamentally governed by the electronic properties of the substituents attached to the antimony center and its oxidation state. The σ-hole, a region of positive electrostatic potential on the antimony atom opposite to the Sb-C bonds, is a critical feature that facilitates the interaction with Lewis bases. The strength of this Lewis acidity can be quantified using various methods, including the calculation of Fluoride (B91410) Ion Affinity (FIA).

The introduction of electron-withdrawing groups is a primary strategy for augmenting the Lewis acidity of a pnictogen center. tamu.edu In tris(pentafluorophenyl)stibine, the three pentafluorophenyl (C₆F₅) groups exert a powerful inductive effect, withdrawing electron density from the antimony atom. This withdrawal significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which is primarily the σ*(Sb–C) orbital, making the antimony center more electrophilic and a stronger Lewis acid. wikipedia.org

The dramatic effect of this substitution is evident when comparing the Lewis acidity of Sb(C₆F₅)₃ to its phenyl-substituted analogue, Sb(C₆H₅)₃. Computational studies show that the LUMO energy of Sb(C₆F₅)₃ is -1.76 eV, which is substantially lower than that of Sb(C₆H₅)₃ (-0.55 eV). wikipedia.org This electronic difference translates directly to a higher Fluoride Ion Affinity (FIA), with Sb(C₆F₅)₃ having an FIA of 89 kcal/mol compared to 59 kcal/mol for Sb(C₆H₅)₃. wikipedia.org Experimental studies on chloride binding further underscore this trend, demonstrating that the progressive replacement of phenyl groups with pentafluorophenyl groups markedly increases Lewis acidity.

The oxidation state of the antimony atom plays a crucial role in determining its Lewis acidity. rsc.org Generally, increasing the oxidation state from Sb(III) to Sb(V) enhances the Lewis acidic character of the compound. This enhancement is attributed to the increased positive charge and more pronounced σ-hole on the antimony center in the higher oxidation state. wikipedia.orgrsc.org

For instance, the oxidation of an Sb(III) center to an Sb(V) stiborane (B1235608) leads to a more exposed and potent Lewis acidic site. wikipedia.orgacs.org This principle is well-demonstrated in the chemistry of Sb(C₆F₅)₃, which can undergo oxidative addition with halogens to form pentacoordinate Sb(V) species like (C₆F₅)₃SbX₂ (where X = Cl, Br). These Sb(V) compounds are significantly stronger Lewis acids than their Sb(III) precursor. The increased Lewis acidity upon oxidation strengthens the interactions with Lewis bases, a property that is exploited in various catalytic and anion-binding applications. rsc.orgtamu.edu

Anion Recognition and Binding Studies

The pronounced Lewis acidity of this compound and its derivatives makes them effective receptors for anions. This capability is driven by the formation of a pnictogen bond between the electron-deficient antimony center and the electron-rich anion.

This compound exhibits a strong affinity for the chloride anion. The interaction is sufficiently strong to be quantified in solution using techniques like ¹⁹F NMR titration. The crucial role of the pentafluorophenyl substituents is highlighted by comparing the chloride association constants (Kₐ) of a series of related stibines. While this compound shows a high affinity, the progressive substitution of C₆F₅ groups with phenyl groups leads to a dramatic decrease in binding strength, with diphenyl(pentafluorophenyl)stibine showing no measurable affinity for chloride.

| Compound | Number of C₆F₅ Groups | Chloride Association Constant (Kₐ) in d₈-THF (M⁻¹) |

|---|---|---|

| This compound | 3 | 53,000 |

| Phenylbis(pentafluorophenyl)stibine | 2 | 1,800 |

| Diphenyl(pentafluorophenyl)stibine | 1 | No measurable affinity |

The interaction with the fluoride anion, a smaller and harder Lewis base than chloride, is also a significant aspect of the chemistry of pentafluorophenyl-substituted stibines. Due to the high fluoride ion affinity of antimony, particularly in the +V oxidation state, these compounds can act as potent fluoride receptors. rsc.orgacs.org The formation of stable fluoroantimonate complexes is often observed upon treatment of Sb(V) species with a fluoride source. These interactions result in the formation of a strong, covalent Sb-F bond. For example, studies on related pentavalent organoantimony compounds have shown the formation of stable octahedral fluoroantimonate complexes upon fluoride binding. acs.org

While electronic factors, such as the inductive effect of the C₆F₅ groups, are primary drivers of Lewis acidity, steric effects also play a critical role in anion binding and selectivity. acs.orgnih.gov The steric hindrance around the antimony center can influence the accessibility of the Lewis acidic site and even dictate the preferred geometry of the resulting anion adduct. nih.gov

Studies on closely related triarylstiboranes have shown that steric crowding can alter the anion binding site. nih.govnih.gov For example, in catecholatostiborane systems, bulky ortho-substituents on the aryl rings can favor anion binding in a position trans to an Sb-O bond, whereas less sterically hindered para-substituted analogues may bind the anion trans to an Sb-C bond. nih.gov This steric pressure can lead to a trade-off between minimizing strain energy within the receptor and maximizing the attractive interaction with the anion. nih.gov Therefore, the specific arrangement and bulk of the substituents around the antimony core are key factors in determining the selectivity and geometry of anion complexation. acs.org

Hydrogen Bonding Interactions with Anions

While the primary mode of anion interaction with this compound is through pnictogen bonding centered on the electron-deficient antimony atom, the potential for secondary interactions, such as hydrogen bonding, warrants consideration. However, the existing body of research predominantly focuses on the Lewis acidic nature of the antimony center and the resulting pnictogen bond.

The pentafluorophenyl groups, while not classic hydrogen bond donors, could theoretically engage in weak C-F···anion or C-H···anion interactions. Computational studies on related organoantimony(V) compounds have been used to analyze various potential anion binding sites. nih.govacs.org These analyses often reveal multiple regions of positive electrostatic potential (σ-holes) on the antimony surface that guide anion binding. nih.govacs.org However, the literature specifically detailing hydrogen bonding interactions between the pentafluorophenyl rings of this compound and anions is not extensive. The dominant narrative in the scientific literature is that the strong Lewis acidity of the antimony center, enhanced by the electron-withdrawing pentafluorophenyl groups, is the principal driving force for anion binding. acs.org

Anion Transport Across Membranes

This compound has been investigated as a synthetic anion transporter, a molecule capable of facilitating the movement of anions across lipid bilayer membranes. This interest stems from the potential applications of such transporters in addressing diseases known as channelopathies, which are caused by dysfunctional ion channels.

Mechanisms of Transmembrane Anion Transport

The mechanism by which this compound facilitates anion transport is primarily attributed to a carrier-type mechanism. In this process, the stibine (B1205547) molecule binds to an anion on one side of the membrane, diffuses across the lipid bilayer as a supramolecular complex, and then releases the anion on the other side.

However, the transport characteristics of this compound are complex and deviate from a simple carrier model. Studies have shown that the strong binding of anions to the antimony center can lead to the formation of bulky, membrane-disruptive supramolecular amphiphiles. unige.chresearchgate.netunige.ch This results in irregular, voltage-dependent single-channel currents and significant dye leakage from liposomes, suggesting a degree of membrane perturbation. unige.chresearchgate.netunige.ch More potent pnictogen-bond donors related to this compound have been observed to cause transient, large, and disordered pores in the membrane. unige.ch

Comparison with Chalcogen- and Halogen-Bonding Analogs

The efficacy of this compound as an anion transporter has been compared to analogous compounds that utilize chalcogen (e.g., tellurium) and halogen (e.g., iodine) bonds. Research indicates that antimony-centered pnictogen bonds are at least as active in transmembrane anion transport as tellurium-centered chalcogen bonds. unige.chresearchgate.netunige.ch In contrast, iodine-centered halogen bonds are approximately three orders of magnitude less active. unige.chresearchgate.netunige.ch

Despite the high activity of the pnictogen-bonding transporter, its efficiency is hampered by its membrane-disrupting nature. This leads to lower anion/cation and anion/anion selectivities compared to some chalcogen-bonding carriers. unige.chresearchgate.netunige.ch The three-dimensional structure of the pnictogen-bonding transporters is thought to contribute to this membrane disturbance, affecting the transport of even weakly binding anions. unige.chresearchgate.netunige.ch

| Transporter Type | Central Atom | Relative Activity | Selectivity (PCl/Na) | Selectivity (PCl/NO3) |

| Pnictogen-bonding | Antimony (Sb) | High | 2.1 | 2.5 |

| Chalcogen-bonding | Tellurium (Te) | High | 10.4 | 4.5 |

| Halogen-bonding | Iodine (I) | Low | Lower than Pn- and Ch- | Lower than Pn- and Ch- |

Catalytic Applications and Mechanistic Insights

Applications in Polymer Chemistry

Synthesis of Polymers with Tailored Properties

Advanced polymerization techniques are crucial for the synthesis of polymers with precisely controlled macromolecular parameters, such as molecular weight, architecture, and comonomer distribution, to suit specific applications. mdpi.com In this context, tris(pentafluorophenyl)stibine and its analogues, like tris(pentafluorophenyl)borane (B72294), have emerged as versatile catalysts. For instance, the Piers-Rubinsztajn reaction, which utilizes tris(pentafluorophenyl)borane, allows for the controlled synthesis of polysiloxanes and their copolymers. mdpi.com This reaction facilitates the formation of siloxane bonds through a condensation reaction between hydrosilanes and alkoxysilanes. nih.gov

The utility of such catalysts extends to creating complex polymer architectures. For example, polysiloxanes with regular cyclic or cage units in their backbone have been constructed in a one-step process. mdpi.com Furthermore, these catalysts are employed in the modification of polymers by introducing organosilyl moieties, offering a high level of structural control. mdpi.com The synthesis of poly{1,4-(2/3-aminobenzene)-alt-2,7-(9,9-dihexylfluorene)} (PAF) via Suzuki coupling polymerization is another example of creating polymers with specific properties, in this case, for applications in organic electronics. mdpi.com

A notable development in creating materials with tailored surface properties is the use of poly(pentafluorophenylacrylate) (PPFPA) as a pre-polymer platform. nih.gov This system allows for the straightforward synthesis of ligands for quantum dot surface engineering, offering robustness and minimal susceptibility to hydrolysis and side reactions. nih.gov The hydrophobic nature of the pentafluorophenyl group is key to its stability and solubility in common organic solvents. nih.gov

| Polymer Type | Catalyst/Method | Key Features | Applications |

| Polysiloxanes | Piers-Rubinsztajn Reaction | Controlled synthesis of complex architectures | Specialty materials, elastomers |

| Poly{1,4-(2/3-aminobenzene)-alt-2,7-(9,9-dihexylfluorene)} | Suzuki Coupling | Accelerated synthesis via microwave irradiation | Organic electronics |

| Surface-modified Quantum Dots | Poly(pentafluorophenylacrylate) platform | User-friendly, controlled ligand synthesis | Bioimaging, biosensing |

Dehydrocoupling Reactions

Dehydrocoupling reactions, which involve the formation of a new bond between two molecules with the concurrent elimination of hydrogen, are another area where this compound analogues have proven effective. Tris(pentafluorophenyl)borane, for example, catalyzes the dehydrocoupling of hydrosilanes with a variety of substrates including silanols, alcohols, and water, leading to the formation of Si-O bonds and the release of hydrogen gas. nih.gov These reactions, often referred to as Piers-Rubinsztajn reactions, are instrumental in synthesizing new siloxane materials under mild conditions with high yields. mdpi.com

The mechanism involves the borane (B79455) acting as a strong Lewis acid to abstract a hydride ion from the silicon atom, which is then transferred to a proton of the coupling partner. nih.gov This process has been successfully applied to the synthesis of polysiloxanes and silyl ethers. mdpi.com

Mechanistic Studies of Catalytic Pathways

Understanding the mechanistic pathways of catalysis involving this compound and its boron analogue is crucial for optimizing reaction conditions and designing new catalysts.

Oxidative Addition with Ni(0) Catalysts

In the realm of cross-coupling reactions, nickel(0) catalysts are known for their ability to activate even unreactive Csp2–O bonds. nih.gov The initial step in these catalytic cycles is the oxidative addition of the substrate to the Ni(0) center. The efficiency of this process is highly dependent on the nature of the leaving group and the stability of the resulting Ni(II) intermediate. nih.gov While not directly involving this compound, the principles of oxidative addition are fundamental to many catalytic cycles where it could act as a ligand or co-catalyst. For instance, in the decarbonylative Suzuki-Miyaura coupling of acid fluorides, a Ni(0) catalyst undergoes oxidative addition to the acid fluoride (B91410), followed by decarbonylation to form an active intermediate for transmetalation. nih.gov The choice of supporting ligands significantly influences the selectivity and yield of such reactions. nih.gov

Steric Hindrance Effects on Reaction Kinetics

Steric effects play a significant role in the kinetics of reactions catalyzed by bulky Lewis acids like tris(pentafluorophenyl)borane. mdpi.com In the context of the Piers-Rubinsztajn reaction, the structure of the reactants, particularly the steric bulk around the silicon and alkoxy groups, can greatly influence the rate of reaction. mdpi.com For instance, the use of tetra-s-butoxysilane as a cross-linker leads to faster network formation in silicone elastomers due to a combination of electronic and steric effects. mdpi.com

In Frustrated Lewis Pair (FLP) catalysis, where bulky Lewis acids and bases are used, steric hindrance is a defining feature that prevents the formation of a classical adduct and enables the activation of small molecules. nih.gov The steric bulk of ortho-substituents in 9-phosphatriptycene derivatives, when paired with tris(pentafluorophenyl)borane, allowed for the hydrogenation of unactivated alkenes. nih.gov Computational studies have shown that steric hindrance at the Lewis acid and base sites strongly affects the stability of reaction intermediates and the activation energy for subsequent steps. nih.gov However, the relationship between steric hindrance and reaction rate is not always linear and can be influenced by other factors such as electronic effects. nih.govrsc.org

| Reaction | Catalyst System | Effect of Steric Hindrance |

| Silicone Elastomer Curing | Piers-Rubinsztajn Reaction | Faster network formation with bulkier cross-linkers |

| Alkene Hydrogenation | FLP (phosphatriptycene/B(C6F5)3) | Enables hydrogenation of unactivated alkenes |

| Alkyne Semihydrogenation | FLP Catalysis | Affects stability of intermediates and activation energy |

Comparison to Frustrated Lewis Pair (FLP) Catalysis

Frustrated Lewis Pairs (FLPs) consist of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. nih.gov This "frustration" creates a reactive pair capable of activating small molecules like H2, CO2, and alkynes. nih.govrsc.org Tris(pentafluorophenyl)borane is a commonly used Lewis acid in FLP chemistry due to its high Lewis acidity and steric bulk. nih.gov

The mechanism of FLP catalysis differs significantly from classical Lewis acid catalysis. In FLP-mediated hydrogen activation, the Lewis acid and base work in concert to heterolytically cleave the H-H bond. nih.gov This concept has been extended to heterogeneous catalysis, where spatially separated Lewis acid and base sites on a material surface can activate small molecules. nih.gov

While this compound itself is less commonly cited in FLP literature compared to its boron counterpart, its structural and electronic properties suggest potential for similar reactivity. The principles of FLP chemistry, particularly the interplay of steric hindrance and Lewis acidity, provide a valuable framework for understanding the potential catalytic behavior of this compound.

Hydride Transfer Reactions (Analogous to Tris(pentafluorophenyl)borane catalysis)

Hydride transfer is a key mechanistic step in many reactions catalyzed by tris(pentafluorophenyl)borane. mdpi.com In the reduction of carbonyl compounds by silanes, the borane is believed to activate the Si-H bond, facilitating hydride transfer to the carbonyl carbon. nih.gov The reaction proceeds through the formation of a silyloxonium ion paired with a hydridoborate counter-anion. nih.gov

The Piers-Rubinsztajn reaction is a prime example of a hydride transfer process. mdpi.comresearchgate.net In this reaction, tris(pentafluorophenyl)borane abstracts a hydride from a hydrosilane, which is then transferred to the carbon of an alkoxysilane, leading to the formation of a siloxane bond and the release of a hydrocarbon. nih.gov Analogous reactions with silanols, alcohols, and water involve hydride transfer to a proton, producing hydrogen gas as a byproduct. nih.gov The efficiency of these reactions can be affected by factors such as the presence of water, which can form complexes with the borane catalyst and introduce an induction period. rsc.org

Computational and Theoretical Investigations

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of the chemical bonds are central to the chemical identity and reactivity of tris(pentafluorophenyl)stibine. Computational methods offer a detailed picture of these features, complementing experimental observations.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecules. For organoantimony compounds, DFT calculations provide insights into molecular orbitals, charge distribution, and the nature of the antimony-carbon bonds. While specific DFT studies detailing the electronic structure of this compound are not extensively available in the public domain, the principles of such analyses on related organometallic compounds are well-established.

These calculations typically involve optimizing the molecular geometry to find the lowest energy structure. From this, the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be determined. The HOMO-LUMO gap is a critical parameter, offering an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, the electron-withdrawing nature of the pentafluorophenyl groups is expected to significantly influence the energies of these frontier orbitals.

Molecular Dynamics Simulations and Solvent Effects

While DFT calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. researchgate.net MD simulations model the movements of atoms and molecules, providing insights into conformational changes, intermolecular interactions, and the influence of the surrounding environment, such as a solvent. nih.gov

For this compound, MD simulations could be employed to study its behavior in different solvents. Such simulations would reveal how solvent molecules arrange themselves around the solute and how these interactions affect the stibine's conformation and reactivity. mdpi.com This is particularly relevant for understanding its properties in solution, where most chemical reactions occur. By simulating the system at a molecular level, researchers can gain a deeper understanding of solvent effects that are often challenging to probe experimentally. nih.gov

Mechanistic Elucidation of Reactivity

Understanding how a molecule reacts is a fundamental goal of chemistry. Computational methods are invaluable tools for elucidating reaction mechanisms, allowing for the study of transition states and reaction pathways that are often difficult or impossible to observe directly.

Modeling Bond Dissociation Energies and Ligand-Exchange Dynamics

The strength of the chemical bonds within a molecule is a key determinant of its reactivity. The bond dissociation energy (BDE) is the energy required to break a specific bond homolytically. DFT calculations are widely used to predict BDEs with reasonable accuracy. nih.govresearchgate.net For this compound, calculating the Sb-C BDE would provide a quantitative measure of the strength of these bonds and offer insights into the likelihood of reactions involving their cleavage. une.edu.au

Table 1: Representative Bond Dissociation Energies (Illustrative) This table is for illustrative purposes to show how such data would be presented. Actual calculated values for this compound are not readily available in the cited literature.

| Bond | Method | Calculated BDE (kcal/mol) |

|---|---|---|

| Sb-C (in Sb(C6F5)3) | DFT/B3LYP | Value not available |

Ligand exchange reactions are fundamental processes in coordination and organometallic chemistry. Computational modeling can be used to study the dynamics of these processes, providing information on the energy barriers and intermediates involved. For this compound, this could involve modeling the exchange of a pentafluorophenyl group with another ligand. Such studies would elucidate the preferred pathways and the factors that influence the rate of exchange.

Tracing Bond Formation using Isotopic Labeling

While primarily an experimental technique, the results of isotopic labeling studies can be powerfully complemented by computational analysis. In a hypothetical study of this compound, if a reaction were carried out with a substrate containing a specific isotope, computational modeling could be used to predict the vibrational frequencies of the resulting products. This would allow for a direct comparison with experimental spectroscopic data (such as IR or Raman), helping to confirm the position of the isotopic label and thus the mechanism of bond formation.

Differentiating Between Radical and Polar Pathways

Many chemical reactions can proceed through different mechanistic pathways, most commonly categorized as either radical or polar (ionic). Computational chemistry provides a means to differentiate between these pathways by calculating the energy profiles for each.

For a given reaction of this compound, one could model the transition states and intermediates for both a radical and a polar mechanism. By comparing the activation energies calculated for each pathway, it is possible to predict which mechanism is more favorable. The pathway with the lower activation energy barrier would be the kinetically preferred route. This type of analysis is crucial for a complete understanding of the molecule's reactivity and for designing new reactions.

Computational Support for Proposed Intermediates

There is no available literature containing computational data to support proposed reaction intermediates involving this compound.

Prediction of Reactivity and Electrophilicity

There is no available literature that provides computational predictions regarding the reactivity and electrophilicity of this compound.

Supramolecular Assemblies and Materials Science Applications

Formation of Supramolecular Frameworks

Role of Intermolecular Interactions (e.g., C-H···O, C-H···F hydrogen bonds, C-H···pi stacking)

The synthesis of semiconductor nanocrystals, or quantum dots, requires highly reactive and pure precursors to control nucleation and growth, thereby achieving desired sizes and properties.

Precursor Role in Nanocrystal Synthesis

Indium Antimonide (InSb) Quantum Dot Formation

Indium antimonide (InSb) is a narrow-bandgap semiconductor material highly valued for applications in infrared detectors and high-speed electronics. The synthesis of colloidal InSb quantum dots (QDs) is challenging, primarily due to the difficulty in identifying suitable, reactive precursors for indium and antimony nih.govrsc.org.

A review of established synthetic routes for InSb QDs indicates that tris(pentafluorophenyl)stibine is not commonly employed as an antimony precursor. Instead, researchers have utilized a range of other antimony sources to achieve controlled synthesis.

Table 1: Common Antimony Precursors in InSb Quantum Dot Synthesis

| Precursor Compound | Chemical Formula | Notes |

|---|---|---|

| Tris(dimethylamino)antimony | Sb[N(Me₂)₂]₃ | A frequently used precursor, often in combination with indium halides or amides nih.govacs.org. |

| Antimony(III) chloride | SbCl₃ | Used with strong reducing agents to form InSb QDs rsc.org. |

| Antimony(III) bromide | SbBr₃ | Employed in hot-injection methods for SWIR-sensitive InSb QDs acs.org. |

| Tris(trimethylsilyl)antimony | Sb(SiMe₃)₃ | A highly reactive but air- and moisture-sensitive precursor researchgate.net. |

The prevailing methods often involve the in-situ formation of a single-source precursor complex from commercially available compounds like InCl₃ and Sb[NMe₂]₃, which then undergoes co-reduction at high temperatures (≥230 °C) to form InSb nanocrystals nih.govacs.org. The challenge lies in controlling the reduction kinetics, as antimony is more readily reduced than indium nih.gov.

Optoelectronic Device Development

InSb quantum dots are promising materials for next-generation optoelectronic devices due to their widely tunable bandgap in the infrared spectral range nih.govnanoge.org. The small effective mass of charge carriers and large excitonic Bohr radius in InSb allow for significant quantum confinement effects, enabling the tuning of absorption and emission from the near-infrared (NIR) to the short-wave infrared (SWIR) regions by controlling the QD size nanoge.orgifmo.ru.

The development of high-performance photodetectors, thermal imaging cameras, and infrared LEDs is a primary driver of InSb QD research acs.orgifmo.ruelectrochem.org. Successful device fabrication relies on producing InSb QDs with narrow size distributions and passivating surface defects to enhance quantum efficiency rsc.org. While various precursor systems have been optimized toward this goal, the use of this compound in this specific application is not documented in the reviewed literature.

The integration of organometallic compounds into advanced materials can impart unique electronic, catalytic, or structural properties. While there is a substantial body of research on the applications of tris(pentafluorophenyl)borane (B72294) as a powerful Lewis acid catalyst and as a p-type dopant in organic electronics, similar studies focusing specifically on this compound are scarce mdpi.comrsc.orgresearchgate.net. Its potential use in areas such as catalysis or as a component in functional polymers remains a subject for future investigation.

Biological Activity: Mechanistic Investigations at a Molecular Level

Elucidation of Intracellular Signal Pathways

The induction of MT-1A and MT-2A by tris(pentafluorophenyl)stibine is not mediated by a single, monolithic pathway. Instead, research has revealed a differential regulation of these two subisoforms, involving two distinct and critical signaling cascades. nih.govnih.gov

The Metal-Regulatory Transcription Factor 1 (MTF-1) pathway is a well-established route for MT induction by heavy metals. jst.go.jp Studies have confirmed that the induction of both MT-1A and MT-2A by this compound requires the activation of the MTF-1–Metal Responsive Element (MRE) pathway. nih.govnih.gov This pathway is considered essential for the transcriptional induction of all endothelial MT isoforms. nih.gov

The Nuclear Factor-Erythroid 2-Related Factor 2 (Nrf2)–Antioxidant Response Element (ARE) pathway is a primary regulator of cellular antioxidant responses. nih.govnih.govmdpi.com Intriguingly, this pathway is also involved in the induction of MT-1A by this compound, but not MT-2A. nih.govnih.gov This suggests that the Nrf2-ARE pathway works in concert with the MTF-1-MRE pathway to enhance the induction of the MT-1A isoform specifically. nih.gov This dual-pathway regulation for MT-1A points to a specialized role in protecting cells from both heavy metal toxicity and oxidative stress. nih.govnih.gov

| MT Isoform | MTF-1-MRE Pathway Involvement | Nrf2-ARE Pathway Involvement |

| MT-1A | Yes | Yes |

| MT-2A | Yes | No |

Comparative Mechanistic Studies with Other Organopnictogen Compounds

To further understand the structure-activity relationships and the specificity of these induction pathways, comparative studies have been conducted with other organopnictogen compounds, namely tris(pentafluorophenyl)arsane and tris(pentafluorophenyl)phosphane. jst.go.jpresearchgate.net

These comparative analyses have revealed significant differences in the biological activities of these structurally related compounds. Tris(pentafluorophenyl)arsane, much like its stibine (B1205547) counterpart, induces the expression of both MT-1A and MT-2A. jst.go.jp However, tris(pentafluorophenyl)phosphane exhibits a more selective action, only increasing the expression of the MT-2A isoform in vascular endothelial cells. jst.go.jp This differential activity underscores the critical role of the central pnictogen atom in determining the specific biological response and the signaling pathways activated.

| Compound | MT-1A Induction | MT-2A Induction |

| This compound | Yes | Yes |

| Tris(pentafluorophenyl)arsane | Yes | Yes |

| Tris(pentafluorophenyl)phosphane | No | Yes |

Significance of Intracellular Metal(loid) Atom in Hybrid Molecules for Biological Activity

The biological effects of organometallic and organometalloid compounds are intrinsically linked to the presence and reactivity of the central metal or metalloid atom within the intracellular environment. In the case of this compound, the antimony (Sb) atom is the key determinant of its biological interactions and subsequent cellular responses. The lipophilic nature of the pentafluorophenyl groups facilitates the compound's transit across cellular membranes, delivering the biologically active antimony moiety to the intracellular space.

Once inside the cell, the antimony atom can engage in a variety of interactions that underpin its biological activity. A primary mechanism of toxicity for antimony compounds involves their interaction with thiol-containing molecules, such as glutathione (B108866) and cysteine residues in proteins. semanticscholar.org Trivalent antimony (Sb(III)) has a high affinity for these sulfhydryl groups, leading to the formation of stable complexes. This interaction can disrupt the cellular redox balance, inhibit the function of critical enzymes, and interfere with protein structure and function.

Furthermore, antimony compounds have been shown to induce oxidative stress through the generation of reactive oxygen species (ROS). nih.govmdpi.com This can lead to damage of cellular components, including lipids, proteins, and DNA. The interference with DNA repair mechanisms is another proposed mechanism of antimony-induced toxicity. mdpi.com By inhibiting enzymes involved in DNA repair, antimony can potentiate the effects of DNA damage, leading to genomic instability. mdpi.com

The biological activity of hybrid molecules containing a metal(loid) is therefore a direct consequence of the chemical properties of the central atom and its ability to interact with and perturb cellular macromolecules and signaling pathways.

Mechanistic Investigations at a Molecular Level

Recent studies have utilized this compound as a molecular probe to dissect specific intracellular signaling pathways. These investigations have shed light on the precise molecular mechanisms through which this organoantimony compound exerts its biological effects.

One key area of investigation has been the induction of metallothioneins (MTs), which are cysteine-rich proteins involved in metal homeostasis and detoxification. Research has demonstrated that this compound can induce the expression of different metallothionein (B12644479) isoforms through distinct signaling pathways.

Specifically, it has been shown that this compound induces the expression of the metallothionein isoform MT-1A by activating both the metal-responsive transcription factor 1 (MTF-1) via its binding to metal response elements (MREs) in the gene promoter, and the nuclear factor erythroid 2-related factor 2 (Nrf2) through the antioxidant response element (ARE) pathway. researchgate.net In contrast, the induction of the MT-2A isoform by this compound was found to be dependent only on the activation of the MTF-1-MRE pathway. researchgate.net

These findings highlight the ability of the intracellular antimony atom from this compound to modulate specific and distinct transcriptional pathways, leading to a tailored cellular response. The differential regulation of metallothionein isoforms suggests a complex interplay between the antimony compound and the cellular machinery responsible for managing metal exposure and oxidative stress.

The table below summarizes the key molecular targets and pathways affected by this compound based on these mechanistic investigations.

| Compound | Cellular Process | Molecular Target/Pathway | Observed Effect |

| This compound | Metal Detoxification & Homeostasis | Metallothionein (MT) Induction | Induction of MT-1A and MT-2A isoforms |

| This compound | Transcriptional Regulation | MTF-1-MRE Pathway | Activation leading to MT-1A and MT-2A expression |

| This compound | Transcriptional Regulation | Nrf2-ARE Pathway | Activation leading to MT-1A expression |

These detailed mechanistic studies provide a molecular-level understanding of how an organoantimony compound like this compound can trigger specific cellular defense mechanisms. The significance of the intracellular antimony atom lies in its capacity to act as a signaling molecule, initiating a cascade of events that ultimately determine the cell's fate in response to the exposure.

Q & A

Q. Optimization Strategies :

- Use high-purity reagents and solvents (e.g., distilled THF) to reduce side reactions.

- Monitor reaction progress via NMR to identify intermediate formation and adjust reaction times .

- Employ slow addition of Grignard reagents to mitigate exothermic side reactions.

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR : Essential for confirming the substitution pattern and purity. Peaks appear in the range of −140 to −160 ppm for ortho, meta, and para fluorine atoms, with splitting patterns indicating symmetry .

- X-ray Crystallography : Resolves the trigonal pyramidal geometry around the antimony center and C–Sb–C bond angles (~90–95°). Crystals are often grown via slow diffusion of hexane into a dichloromethane solution .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms molecular ion peaks ( ≈ 622 for CFSb) and isotopic distribution patterns .

Advanced: How does this compound function as a Lewis acid catalyst in cross-coupling reactions, and what mechanistic insights support this role?

This compound acts as a strong Lewis acid due to the electron-withdrawing pentafluorophenyl groups, which enhance antimony’s electrophilicity. Key applications include:

- Catalyzing C–C bond formation : Stabilizes transition states in Suzuki-Miyaura couplings by coordinating to palladium intermediates, reducing activation energy .

- Mechanistic Studies : DFT calculations reveal that Sb–arene interactions facilitate substrate preorganization. Kinetic experiments (e.g., Eyring plots) confirm a first-order dependence on the catalyst .

Q. Experimental Design :

- Compare catalytic efficiency with Tris(pentafluorophenyl)phosphine/borane analogs using turnover number (TON) and activation entropy measurements.

- Use in situ IR spectroscopy to track intermediate species during catalysis.

Advanced: What are the critical handling and stability considerations for this compound in air-sensitive reactions?

- Storage : Store under argon or nitrogen at −20°C in amber vials to prevent oxidation. Decomposition products (e.g., Sb oxides) can be detected via TGA-DSC analysis .

- Handling : Use Schlenk lines or gloveboxes for transfers. Conduct reactions in dried solvents (e.g., toluene over molecular sieves) to avoid hydrolysis.

- Stability Tests : Monitor purity over time using NMR. Degradation manifests as new peaks near −120 ppm (Sb–O species) .

Advanced: How can researchers resolve contradictions in reported synthetic yields of this compound across studies?

Discrepancies in yields (e.g., 30% vs. 45%) often arise from:

- Impurities in Starting Materials : Use elemental analysis (EA) or ICP-MS to verify antimony precursor purity.

- Inertness of Reaction Conditions : Compare yields under rigorous vs. partial inert atmospheres via parallel experiments.

- Workup Procedures : Optimize quenching methods (e.g., slow addition to cold ether) to minimize product loss .

Q. Validation Approach :

- Reproduce reported methods with controlled variables (e.g., solvent batch, stirring rate).

- Publish detailed procedural logs to enhance reproducibility.

Advanced: What emerging applications does this compound have in materials science, particularly in doping or sensor technologies?

- Polymer Doping : Its strong Lewis acidity enables p-doping of conjugated polymers (e.g., indenopyrazine derivatives), enhancing conductivity in organic thin-film transistors (OTFTs). Compare doping efficiency via UV-vis-NIR spectroscopy and Hall effect measurements .

- Fluoride Sensing : The Sb center selectively coordinates fluoride anions, enabling use in potentiometric sensors. Design membrane electrodes with PVC matrices and ion-selective protocols .

Q. Experimental Metrics :

- Measure limit of detection (LOD) for fluoride using calibration curves.

- Test selectivity against competing anions (e.g., Cl⁻, NO₃⁻) via separate solution method (SSM).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。